An In-depth Technical Guide to 3-Chloro-4-iodoaniline (CAS: 135050-44-1)
An In-depth Technical Guide to 3-Chloro-4-iodoaniline (CAS: 135050-44-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-iodoaniline is a di-halogenated aromatic amine that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both a chlorine and an iodine atom on the aniline ring, allows for selective and sequential functionalization. This makes it a strategic intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its utility in drug discovery and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 3-Chloro-4-iodoaniline is essential for its effective use in synthesis. The following tables summarize key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties of 3-Chloro-4-iodoaniline
| Property | Value | Reference(s) |
| CAS Number | 135050-44-1 | [1][2] |
| Molecular Formula | C₆H₅ClIN | [1][3] |
| Molecular Weight | 253.47 g/mol | [1][3] |
| Appearance | White to amber or dark purple powder/crystal | [3] |
| Melting Point | 65-70 °C | [2] |
| Boiling Point | 312.8 ± 27.0 °C (Predicted) | |
| Flash Point | 143 °C (289.4 °F) | [2] |
| Solubility | Soluble in Methanol | |
| Storage Temperature | 2-8°C, Light sensitive, store in the dark | [2] |
Table 2: Spectroscopic Data for 3-Chloro-4-iodoaniline
| Technique | Data |
| ¹H NMR | Spectral data available, with characteristic aromatic and amine proton signals. |
| ¹³C NMR | Spectral data available, showing distinct signals for the six aromatic carbons. |
| Mass Spectrometry (MS) | Mass spectra exhibit the expected molecular ion peak. |
| Infrared (IR) Spectroscopy | IR spectra show characteristic peaks for N-H stretching of the amine, and C-H, C-N, C-Cl, and C-I bonds of the substituted aromatic ring. |
Synthesis and Reactivity
3-Chloro-4-iodoaniline is a synthetic chemical that can be prepared through multi-step sequences, often involving the introduction of the halogen substituents onto an aniline or nitrobenzene precursor.
The key feature of its reactivity lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more labile and susceptible to oxidative addition by transition metal catalysts (e.g., palladium) compared to the more robust carbon-chlorine (C-Cl) bond. This allows for selective cross-coupling reactions at the 4-position, leaving the 3-position's chlorine atom available for subsequent transformations.
Key Reactions and Experimental Protocols
The selective reactivity of 3-Chloro-4-iodoaniline makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between 3-Chloro-4-iodoaniline and an organoboron compound. This reaction is widely used to synthesize biaryl scaffolds, which are prevalent in many kinase inhibitors.
Figure 1. General workflow for the Suzuki-Miyaura coupling of 3-Chloro-4-iodoaniline.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
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Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 3-Chloro-4-iodoaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
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Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
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Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Reaction: Heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the coupling of 3-Chloro-4-iodoaniline with various amines to produce substituted diaminobenzenes.
Figure 2. General workflow for the Buchwald-Hartwig amination of 3-Chloro-4-iodoaniline.
Experimental Protocol: Representative Buchwald-Hartwig Amination
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Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃), a bulky phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu).
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Reagent Addition: Add the 3-Chloro-4-iodoaniline (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and an anhydrous aprotic solvent (e.g., toluene).
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Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
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Workup: After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
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Purification: The crude product is then purified by column chromatography on silica gel.
Applications in Drug Discovery: Kinase Inhibitors
A significant application of 3-Chloro-4-iodoaniline is in the synthesis of kinase inhibitors for cancer therapy. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The biaryl and amino-aryl scaffolds readily accessible from 3-Chloro-4-iodoaniline are key pharmacophores in many kinase inhibitors.
For instance, derivatives of this aniline can be used to construct compounds that target the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in human cancers.
Figure 3. Simplified PI3K/Akt/mTOR signaling pathway, a target for inhibitors synthesized from 3-Chloro-4-iodoaniline.
Safety and Handling
3-Chloro-4-iodoaniline is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]
Table 3: Hazard Information for 3-Chloro-4-iodoaniline
| Hazard | Description |
| GHS Pictograms | Skull and crossbones, Exclamation mark |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed. H312 + H332: Harmful in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
3-Chloro-4-iodoaniline is a key synthetic intermediate with significant potential for the construction of complex and biologically active molecules. Its differential halide reactivity allows for selective and controlled functionalization, making it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The ability to leverage this compound in powerful cross-coupling reactions to create scaffolds for potent kinase inhibitors underscores its importance in the pursuit of novel therapeutics. Proper handling and a thorough understanding of its reactivity are paramount to its successful application in research and development.




